7-Methoxy-3-indolecarboxaldehyde
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Overview
Description
7-Methoxy-3-indolecarboxaldehyde is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis Methods
- The structural geometry of oxime derivatives of indole compounds, including those related to "7-Methoxy-3-indolecarboxaldehyde", has been studied, revealing distinct geometrical configurations that influence their chemical reactivity and potential applications in materials science and pharmaceutical chemistry. Specifically, oxime derivatives exhibit cis and trans geometry relative to the indole core, affecting their hydrogen bonding and crystal structures (Janes et al., 2001).
Mechanochemical Synthesis
- Mechanochemical approaches have been employed to synthesize N-substituted indole-3-carboxaldehyde oximes, including derivatives of "this compound". This method offers a safer and environmentally friendly alternative to solution-phase reactions, enabling the synthesis of indole derivatives with antimicrobial properties and highlighting the potential for scalable production (Baláž et al., 2019).
Nucleophilic Substitution Reactions
- "this compound" and its analogs serve as versatile substrates for nucleophilic substitution reactions, allowing for the regioselective synthesis of various indole derivatives. These reactions expand the utility of indole-based compounds in synthesizing complex organic molecules with potential pharmaceutical applications (Yamada et al., 2012).
Antimicrobial Properties
- Indole derivatives, including those related to "this compound", have been synthesized and investigated for their antimicrobial properties. The structural modification of these compounds influences their biological activity, offering insights into the design of new antimicrobial agents (Nakkady et al., 2000).
Future Directions
Mechanism of Action
Target of Action
7-Methoxy-1H-indole-3-carbaldehyde, also known as 7-Methoxy-3-indolecarboxaldehyde or 3-Formyl-7-methoxyindole, is a chemical compound that has been used in the synthesis of active molecules Indole derivatives, in general, have been found to exhibit various biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives, which include 7-methoxy-1h-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions , which may result in changes to their targets.
Biochemical Pathways
It’s known that 1h-indole-3-carbaldehyde and its derivatives are used in the synthesis of various heterocyclic derivatives , suggesting they may influence multiple biochemical pathways.
Result of Action
Indole derivatives, in general, have been found to exhibit various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-hiv activities . This suggests that 7-Methoxy-1H-indole-3-carbaldehyde may have similar effects.
Properties
IUPAC Name |
7-methoxy-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(6-12)5-11-10(8)9/h2-6,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRUNSOMCCJDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399831 |
Source
|
Record name | 7-Methoxy-3-indolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109021-59-2 |
Source
|
Record name | 7-Methoxy-3-indolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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